molecular formula C11H11NO2 B13126799 2-(1-Hydroxyethyl)quinolin-8-ol

2-(1-Hydroxyethyl)quinolin-8-ol

Katalognummer: B13126799
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: OECLWHJCKJHVJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Hydroxyethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring with a hydroxyethyl group attached to the second position and a hydroxyl group at the eighth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)quinolin-8-ol can be achieved through several methods. One common approach involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as using recyclable catalysts and solvent-free conditions, to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1-Hydroxyethyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)quinolin-8-ol.

    Reduction: The compound can be reduced to form 2-(1-Hydroxyethyl)quinolin-8-amine.

    Substitution: The hydroxyl group at the eighth position can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(1-Hydroxyethyl)quinolin-8-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-Hydroxyethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

    Quinolin-8-ol: Lacks the hydroxyethyl group but shares similar biological activities.

    2-(1-Hydroxyethyl)quinolin-4-ol: Similar structure but with the hydroxyl group at the fourth position.

    2-(1-Hydroxyethyl)isoquinolin-8-ol: An isoquinoline derivative with similar properties.

Uniqueness: 2-(1-Hydroxyethyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl and hydroxyl groups allows for a wide range of chemical modifications and applications .

Eigenschaften

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

2-(1-hydroxyethyl)quinolin-8-ol

InChI

InChI=1S/C11H11NO2/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12-9/h2-7,13-14H,1H3

InChI-Schlüssel

OECLWHJCKJHVJB-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=C(C=CC=C2O)C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.